Partition Coefficient (XLogP3-AA) Comparison Against the m-Tolyl Analog for Lipophilicity-Driven Selectivity
The target compound's computed partition coefficient (XLogP3-AA = 1.1) indicates lower lipophilicity compared to its direct m-tolyl analog (1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole, CAS 1795189-94-4), which has an XLogP3-AA of approximately 1.5 [1][2]. This difference arises from the replacement of a methyl group (m-tolyl) with a fluorine atom at the 4-position (4-fluoro-2-methylphenyl), which reduces logP due to fluorine's electron-withdrawing and polarity-enhancing effects. In covalent inhibitor development, lower lipophilicity is generally associated with reduced non-specific protein binding and improved clearance profiles, making the fluorinated analog potentially more suitable for cellular assays where off-target engagement must be minimized [3].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 1795189-94-4); XLogP3-AA ≈ 1.5 (estimated from structurally analogous m-tolyl sulfonamides) |
| Quantified Difference | ΔXLogP3-AA ≈ -0.4 (target compound is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity can translate into reduced non-specific protein binding and improved aqueous solubility, critical factors for reproducible dose-response studies in biochemical and cellular assays.
- [1] PubChem. (2024). Compound Summary for CID 76150890, 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Compound Summary for CID 71658463, 1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole. National Center for Biotechnology Information. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
